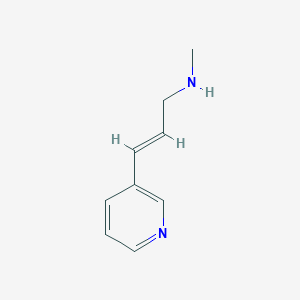

(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine

Description

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(E)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine |

InChI |

InChI=1S/C9H12N2/c1-10-6-2-4-9-5-3-7-11-8-9/h2-5,7-8,10H,6H2,1H3/b4-2+ |

InChI Key |

CDZIJYWPNIJNOT-DUXPYHPUSA-N |

Isomeric SMILES |

CNC/C=C/C1=CN=CC=C1 |

Canonical SMILES |

CNCC=CC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine typically involves the reaction of pyridine-3-carbaldehyde with N-methylamine under basic conditions. The reaction proceeds through a condensation mechanism, forming the enamine linkage. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

Oxidation: The enamine group can be oxidized to form corresponding imine or amide derivatives.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines.

Major Products

Oxidation: Imine or amide derivatives.

Reduction: Saturated amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds structurally related to (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine exhibit anticancer properties. For instance, studies have demonstrated that similar pyridine derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable example includes the investigation of Mannich bases, which are known for their cytotoxic effects on cancer cells .

2. Neuroactive Properties

The compound's structural similarity to known neuroactive agents positions it as a potential candidate for the treatment of neurological disorders. Some derivatives have shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This suggests a potential application in treating conditions such as depression and anxiety.

3. Inhibition of Protein Methyltransferases

Recent studies have explored the role of (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amines in inhibiting protein methyltransferases, specifically PRMT5. This enzyme is implicated in various cancers, and inhibitors have been developed based on the compound's structure, showcasing significant potency against tumor growth in preclinical models .

Data Table: Comparison with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine | Structure | Potential anticancer and neuroactive properties |

| Norzimelidine | Structure | SSRI properties, metabolite of zimelidine |

| 3-(Dimethylamino)-1-(pyridinyl)propene | Structure | Potential neuroactive properties |

Case Studies

Case Study 1: Anticancer Activity Investigation

A study published in a peer-reviewed journal evaluated the anticancer effects of (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amines on human cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Neuropharmacological Assessment

In another study, researchers assessed the neuropharmacological properties of related compounds in animal models. The findings suggested that these compounds could enhance serotonergic activity, leading to improved mood and reduced anxiety-like behaviors.

Mechanism of Action

The mechanism of action of (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The enamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the amine group, aromatic ring substitution patterns, or additional functional groups. Notable examples include:

Key Observations :

- Substituent Effects: The dimethylamino group in the C₁₀H₁₄N₂ analogue increases lipophilicity compared to the monomethyl target compound.

- Aromatic Position: Pyridin-3-yl vs. pyridin-4-yl substitution (e.g., vs.

Physicochemical Properties

Insights :

Structure-Activity Relationships (SAR) :

- N-Substitution: Dimethylation () may enhance metabolic stability but reduce binding affinity compared to monomethyl groups.

- Aromatic Position : Pyridin-3-yl vs. pyridin-4-yl substitution could influence target selectivity in kinase inhibitors or neurotransmitter analogues.

Biological Activity

(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine, commonly referred to as a pyridine derivative, is an organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : Approximately 148.21 g/mol

Its structure includes a pyridine ring and an alkenyl amine functionality, which are critical for its biological interactions.

Antiproliferative Activity

Research indicates that pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the substituents on the pyridine ring can lead to varying degrees of cytotoxicity. A notable study reported IC values for several derivatives, demonstrating their effectiveness against breast cancer (MDA-MB-231) and other cancer cell lines.

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.0046 |

| Compound B | HeLa | 0.058 |

| Compound C | PC3 | 0.021 |

These results indicate that specific functional groups, such as hydroxyl (-OH) and methoxy (-OCH), enhance antiproliferative activity by improving interactions with cellular targets .

Anti-inflammatory and Antioxidant Properties

In addition to anticancer activity, (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine has been investigated for its anti-inflammatory and antioxidant properties. Studies have shown that certain derivatives exhibit potent anti-inflammatory effects in vitro and in vivo, as well as significant antioxidant activities against free radicals.

A study highlighted the synthesis of various pyridine derivatives that demonstrated:

- Anti-inflammatory Activity : Compounds showed inhibition of cyclooxygenase enzymes.

- Antioxidant Activity : Effective scavenging of DPPH radicals was observed.

These findings suggest that the compound may be beneficial in treating conditions associated with oxidative stress and inflammation .

The biological activity of (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine is largely attributed to its ability to interact with specific biological targets within cells. Mechanistic studies indicate that these compounds can modulate signaling pathways related to cell proliferation and survival.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in the G1 phase.

- Apoptosis Induction : The compounds can trigger apoptosis through intrinsic pathways, evidenced by increased levels of pro-apoptotic markers.

Study 1: Anticancer Efficacy

In a controlled study, (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable efficacy against aggressive breast cancer cells.

Study 2: In Vivo Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed reduced swelling and inflammatory markers in treated groups compared to controls, supporting its potential therapeutic application in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine, and how can reaction conditions be tailored to maximize yield?

The synthesis typically involves palladium-catalyzed cross-coupling or alkylation reactions. For example, a modified Sonogashira coupling using 3-bromopyridine and propargylamine precursors can yield the propargyl intermediate, followed by stereoselective hydrogenation to obtain the (E)-isomer. Key parameters include:

- Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%) with CuI as a co-catalyst .

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres.

- Temperature: 60–100°C for coupling steps, with hydrogenation at 25–40°C .

Purification via flash chromatography (e.g., Biotage system with EtOAc/hexane gradients) ensures >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR : ¹H NMR distinguishes the (E)-isomer via coupling constants (J = 12–16 Hz for trans-vinylic protons) . Pyridin-3-yl protons appear as distinct doublets (δ 7.2–8.6 ppm).

- HRMS : Confirms molecular weight (calc. for C₉H₁₃N₂: 149.11 g/mol) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves stereochemistry and crystal packing .

Q. What preliminary biological activities have been reported for this compound?

While direct studies are limited, structurally related pyridine derivatives exhibit:

- Neurotransmitter modulation : Analogues like zimelidine (a pyridinyl propenylamine) inhibit serotonin reuptake .

- Antimicrobial activity : Pyridine-3-yl groups disrupt bacterial membrane integrity in Gram-positive strains .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic studies improve the stereoselectivity of (E)-isomer synthesis?

- Kinetic control : Lower temperatures (0–25°C) favor the (E)-isomer by slowing isomerization .

- Additives : Aryl iodides (e.g., 1-fluoro-3-iodobenzene) enhance Pd catalyst turnover and reduce side reactions .

- Computational modeling : DFT calculations predict transition-state energies for stereochemical outcomes .

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect bioactivity?

Q. What strategies resolve contradictions in biological data (e.g., conflicting IC₅₀ values)?

- Batch standardization : Ensure identical synthetic protocols (e.g., Pd catalyst lot, solvent purity) .

- Assay validation : Compare multiple assays (e.g., MTT vs. ATP-luciferase for cytotoxicity) .

- Metabolic stability testing : Liver microsome studies identify active metabolites that may skew results .

Q. How can computational tools predict binding modes with biological targets?

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Low symmetry : SHELXD improves phase determination for small-molecule crystals .

- Solvent selection : High-polarity solvents (e.g., DMSO) reduce twinning but may require slow evaporation .

Methodological Guidance

Q. How to optimize HPLC purification for trace isomer separation?

- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).

- Mobile phase : Gradient of 0.1% TFA in H₂O/acetonitrile (20% → 80% over 30 min).

- Detection : UV at 254 nm for pyridine absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.